molecular formula C10H11NO5 B6612788 2-(4-methoxy-3-nitrophenyl)propanoic acid CAS No. 59346-79-1

2-(4-methoxy-3-nitrophenyl)propanoic acid

Cat. No. B6612788
CAS RN: 59346-79-1
M. Wt: 225.20 g/mol
InChI Key: GRBFYFXFCNQXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-nitrophenyl)propanoic acid, also known as 2-MNP, is an organic acid with a wide range of applications in the scientific field. It is a derivative of propanoic acid and has a nitro group attached to the phenyl ring. 2-MNP is used in many different scientific studies due to its unique properties and its ability to serve as a useful intermediate in the synthesis of other compounds.

Scientific Research Applications

2-(4-methoxy-3-nitrophenyl)propanoic acid has a wide range of applications in the scientific field. It has been used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Additionally, it has been used in the study of drug metabolism and drug-drug interactions.

Mechanism Of Action

2-(4-methoxy-3-nitrophenyl)propanoic acid is an organic acid that acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from performing its normal function. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2-(4-methoxy-3-nitrophenyl)propanoic acid used.

Biochemical And Physiological Effects

2-(4-methoxy-3-nitrophenyl)propanoic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins.

Advantages And Limitations For Lab Experiments

2-(4-methoxy-3-nitrophenyl)propanoic acid is a useful reagent for laboratory experiments due to its ability to act as an inhibitor of enzymes. It is relatively easy to prepare and can be used in a variety of experiments. However, it is important to note that 2-(4-methoxy-3-nitrophenyl)propanoic acid is a highly toxic compound and should be handled with caution. Additionally, it is important to use the correct concentration of 2-(4-methoxy-3-nitrophenyl)propanoic acid in order to achieve the desired results.

Future Directions

2-(4-methoxy-3-nitrophenyl)propanoic acid has potential applications in a variety of fields. It could be used in the development of new drugs or pesticides, as it has been found to inhibit the activity of enzymes involved in drug metabolism and drug-drug interactions. Additionally, it could be used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, it could be used in the study of biochemical and physiological effects, as it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and proteins. Finally, it could be used in the development of new dyes or other compounds, as it has been used in the synthesis of a variety of compounds.

properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(10(12)13)7-3-4-9(16-2)8(5-7)11(14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFYFXFCNQXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitro-4-methoxyphenyl)propionic acid

Synthesis routes and methods

Procedure details

5.23g of 2-(4-methoxyphenyl)propionic acid was added gradually under cooling in a mixture of 27.5g of nitric acid and 19.9g of sulfuric acid. After the mixture was stirred at -10° C to -5° C for 6 hours, the mixture was poured into ice-water. The thus obtained oily substance was extracted with ethyl acetate. The extract was dried over magnesium sulfate and distilled off. The residue was purified by means of silica gel chromatography to give the object compound having m.p. 89° - 90° C in a yield of 5.0g (76%).
Quantity
5.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
19.9 g
Type
solvent
Reaction Step Three

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